molecular formula C11H14N2O3 B3896261 N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide

N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide

Cat. No.: B3896261
M. Wt: 222.24 g/mol
InChI Key: NHEKQAUNHSFJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide: is a synthetic organic compound that features a furan ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide typically involves the reaction of 2-furoic acid with furfurylamine and furfuryl alcohol under microwave-assisted conditions. Effective coupling reagents such as DMT/NMM/TsO− or EDC are used to facilitate the reaction . The reaction conditions, including solvent choice and reaction time, are optimized to achieve high yields.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar microwave-assisted methods. The use of microwave reactors allows for efficient and rapid synthesis, making it suitable for large-scale production. The crude products are purified by crystallization or flash chromatography to obtain the final compound with high purity .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitrating agents.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Alcohol derivatives of the pyrrolidine ring.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Chemistry: N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its furan and pyrrolidine rings are known to interact with various biological targets, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic properties, including antibacterial and antifungal activities. Its ability to interact with biological molecules makes it a promising candidate for the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • Furan-2-ylmethyl furan-2-carboxylate
  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Comparison: N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide is unique due to the presence of both a furan ring and a pyrrolidine ring. This combination provides a distinct set of chemical and biological properties compared to other furan derivatives. For example, N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide primarily interacts through its hydrazide group, while this compound can engage in a wider range of interactions due to its additional functional groups .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-10(11(15)13-5-1-2-6-13)12-8-9-4-3-7-16-9/h3-4,7H,1-2,5-6,8H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEKQAUNHSFJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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